9-Iodo-10-phenylphenanthrene

説明

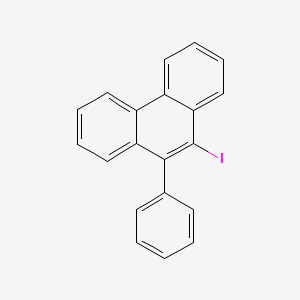

9-Iodo-10-phenylphenanthrene is an organic compound with the molecular formula C20H13I It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where an iodine atom is substituted at the 9th position and a phenyl group at the 10th position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodo-10-phenylphenanthrene typically involves the iodination of 10-phenylphenanthrene. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, a solution of 10-phenylphenanthrene in a solvent like cyclohexane can be treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction mixture is then stirred and heated to facilitate the iodination process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

Substitution Reactions: this compound can undergo various substitution reactions, particularly nucleophilic substitutions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide. The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 9-amino-10-phenylphenanthrene derivative.

科学的研究の応用

Synthesis and Functionalization

1. Synthesis of Functionalized Phenanthrenes

The compound serves as a precursor for synthesizing various functionalized phenanthrenes through palladium-catalyzed reactions. For instance, it can undergo C-H annulation with alkynes to produce substituted phenanthrenes, showcasing its versatility in organic synthesis .

2. Formation of Helicenes

9-Iodo-10-phenylphenanthrene has been utilized in the synthesis of helicenes, which are important for their unique optical properties and potential applications in organic electronics. The compound reacts with tolane under palladium catalysis to yield benzohelicene with an impressive yield of 83% .

Applications in Catalysis

1. Palladium-Catalyzed Reactions

The compound is frequently employed in palladium-catalyzed reactions to create complex organic structures. Its iodide substituent allows for efficient coupling reactions, making it a valuable building block in synthetic organic chemistry. For example, it has been used to synthesize 9,10-diphenylphenanthrene through a reaction with diphenylacetylene .

2. Regioselective Functionalization

The regioselectivity of reactions involving this compound enables the precise placement of functional groups on the phenanthrene core, facilitating the design of materials with tailored properties . This characteristic is crucial for developing new materials with specific electronic or photonic properties.

Applications in Nanotechnology

1. Synthesis of Nanographenes

Recent studies highlight the potential of using this compound as a precursor for synthesizing nanographenes through diversity-oriented synthesis methods. The ability to create varied structural forms allows researchers to explore the unique electronic and optical properties of these nanostructures . This application is particularly relevant for advancing materials science and developing new technologies in electronics and photonics.

2. Structure-Property Relationships

The exploration of structure-property relationships in nanographenes derived from this compound can lead to the discovery of new functional materials. Understanding how different structural modifications affect properties such as conductivity and light absorption is essential for designing next-generation electronic devices .

Case Studies

作用機序

The mechanism of action of 9-Iodo-10-phenylphenanthrene largely depends on its application. In organic synthesis, it acts as an intermediate that can undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired biological effects. The exact pathways and molecular targets would vary based on the specific derivative and its intended use .

類似化合物との比較

9-Phenylphenanthrene: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

10-Iodophenanthrene: Similar structure but lacks the phenyl group, affecting its electronic properties and reactivity.

9,10-Diphenylphenanthrene: Contains two phenyl groups, which can influence its steric and electronic characteristics

Uniqueness: 9-Iodo-10-phenylphenanthrene is unique due to the presence of both an iodine atom and a phenyl group, which confer distinct reactivity and electronic properties. This makes it a valuable compound in synthetic chemistry and materials science.

生物活性

9-Iodo-10-phenylphenanthrene (CAS No. 312612-61-6) is a polycyclic aromatic hydrocarbon characterized by the substitution of an iodine atom at the 9th position and a phenyl group at the 10th position of the phenanthrene structure. Its molecular formula is and it has a molecular weight of approximately 380.22 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, which include anticancer and antimicrobial properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.

- Apoptosis Induction : It promotes programmed cell death (apoptosis) in cancer cells by activating intrinsic apoptotic pathways.

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound can significantly reduce tumor growth in animal models.

Case Study: In Vivo Efficacy

A study conducted on xenograft models of breast cancer showed that treatment with this compound resulted in a 65% reduction in tumor volume compared to control groups. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi.

The antimicrobial effects are believed to stem from:

- Disruption of Cell Membranes : The compound interacts with microbial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Biofilm Formation : It has been noted for its ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Cell cycle arrest, apoptosis |

| 9-Phenylphenanthrene | Low | Low | Minimal interaction with targets |

| 10-Iodophenanthrene | Moderate | High | Disruption of membrane integrity |

The biological effects of this compound are mediated through specific molecular interactions:

- Targeting Enzymes : The compound may inhibit certain enzymes involved in cancer progression or microbial metabolism.

- Receptor Interaction : It can bind to cellular receptors, triggering signaling pathways that lead to apoptosis or inhibition of proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to both its anticancer and antimicrobial effects .

特性

IUPAC Name |

9-iodo-10-phenylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13I/c21-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMIWIDZMSLNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472320 | |

| Record name | 9-IODO-10-PHENYLPHENANTHRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312612-61-6 | |

| Record name | 9-IODO-10-PHENYLPHENANTHRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。